![molecular formula C12H8N2O3 B1310482 2-(Pyrazin-2-ylcarbonyl)benzoic acid CAS No. 153078-01-4](/img/structure/B1310482.png)
2-(Pyrazin-2-ylcarbonyl)benzoic acid
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Overview
Description
2-(Pyrazin-2-ylcarbonyl)benzoic acid, also known as PBCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has a molecular formula of C12H8N2O3 and a molecular weight of 228.21 .
Molecular Structure Analysis
The molecular structure of 2-(Pyrazin-2-ylcarbonyl)benzoic acid consists of a pyrazine ring attached to a benzoic acid group . The molecular formula is C12H8N2O3, indicating that it contains 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-(Pyrazin-2-ylcarbonyl)benzoic acid has a molecular weight of 228.21 .Scientific Research Applications
Tuberculosis Treatment Research
One of the primary applications of 2-(pyrazine-2-carbonyl)benzoic Acid is in the field of tuberculosis (TB) treatment. Researchers have synthesized a derivative of this compound, 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid , which is an analog of salicylic acid . This derivative aims to enhance the efficacy of anti-tuberculosis drugs against both susceptible and resistant strains of Mycobacterium tuberculosis .
Drug Synthesis and Design
The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its role in the formation of imine compounds, which are often used in medicinal chemistry, is significant. The synthesis process involves Friedel-Crafts acylation followed by base hydrolysis, showcasing the compound’s versatility in drug design .
Anti-Inflammatory Properties
Although not directly mentioned in the search results, derivatives of pyrazine carboxylic acids, like the one studied, often exhibit anti-inflammatory properties. This is inferred from the compound’s structural similarity to pyrazinamide and salicylic acid, both of which have known anti-inflammatory effects .
Chemical Research and Education
The compound is used in chemical education to demonstrate various organic synthesis techniques, such as the Friedel-Crafts acylation. It serves as an example of how complex organic compounds are synthesized and characterized in a laboratory setting .
Mechanism of Action
Target of Action
The primary target of 2-(pyrazine-2-carbonyl)benzoic Acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound exerts its inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , a pivotal enzyme in the biosynthesis of arabinans, essential components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, through the formation of hydrogen bonds with the active site Cys387 residue . This interaction inhibits the function of DprE1, disrupting the synthesis of arabinans and thereby weakening the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the biosynthesis of arabinans, key components of the mycobacterial cell wall . By inhibiting DprE1, 2-(pyrazine-2-carbonyl)benzoic Acid disrupts this pathway, leading to a weakened cell wall and impaired bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinans, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to grow and proliferate .
properties
IUPAC Name |
2-(pyrazine-2-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUUIOCDVHRPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carbonyl)benzoic Acid |
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